7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by a partially saturated isoquinoline ring system The presence of a tert-butyl group at the 7th position of the isoquinoline ring distinguishes this compound from other tetrahydroisoquinolines
Mechanism of Action
Target of Action
7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a synthetic compound that belongs to the isoquinoline family . Isoquinoline alkaloids, including THIQ, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq analogs interact with their targets, leading to changes that result in their biological activities . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the solubility of isoindoline derivatives, which are structurally similar to thiq, can impact their oral bioavailability .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that storage conditions can impact the stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system or modify substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the tert-butyl group, making it less sterically hindered and potentially less selective in its interactions.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: The presence of a bromine atom instead of a tert-butyl group can significantly alter its reactivity and biological activity.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: The smaller methyl group compared to tert-butyl may result in different steric and electronic effects.
Uniqueness: The tert-butyl group in 7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
7-tert-butyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8,14H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRAXZJJQUKBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCNC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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